2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide
Beschreibung
This compound features a benzo[e][1,2,4]thiadiazin core substituted with a butyl group at position 4 and a 1,1-dioxide moiety. A thioether linkage connects the core to an acetamide group, which is further attached to a 2-methoxyphenyl ring. The 2-methoxyphenyl substituent may contribute to solubility and pharmacokinetic profiles through hydrogen bonding .
Eigenschaften
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-3-4-13-23-16-10-6-8-12-18(16)29(25,26)22-20(23)28-14-19(24)21-15-9-5-7-11-17(15)27-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYOCLWKWBFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are the β-class carbonic anhydrases (CAs) . Specifically, three β-CAs have been identified in Mycobacterium tuberculosis, namely MtCA1, MtCA2, and MtCA3. These enzymes play a crucial role in various physiological processes, including pH regulation, ion transport, and CO2 fixation.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The chemical features of the compound, derived from 2H-benzo[e][1,2,4]thiadiazine-3(4H)-one 1,1-dioxide (BTD), meet the criteria for effective inhibition of β-class CAs. The compound shows significant inhibitory effects against MtCA2 and MtCA3, with Ki values in the low nanomolar range.
Biochemical Pathways
The inhibition of β-CAs disrupts the normal physiological processes regulated by these enzymes. This disruption can lead to a variety of downstream effects, including alterations in pH regulation and ion transport. The exact biochemical pathways affected by this compound, however, require further investigation.
Biologische Aktivität
The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS Number: 899723-44-5) is a complex organic molecule characterized by a unique structure that includes a benzo[e][1,2,4]thiadiazine core. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 433.5 g/mol. The structure features a thiadiazine ring system which is known for its diverse biological activities. The presence of functional groups such as thiol and acetamide enhances its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 899723-44-5 |
| Molecular Formula | C20H23N3O4S2 |
| Molecular Weight | 433.5 g/mol |
Antimicrobial Activity
Research indicates that compounds containing the thiadiazine moiety exhibit significant antimicrobial properties. The 1,3,4-thiadiazole derivatives have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of similar structures can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
In vitro studies suggest that 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide may exhibit comparable antimicrobial activities due to its structural similarities with known active compounds. The presence of the methoxy group is hypothesized to enhance its efficacy against fungal pathogens as well .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies focusing on its cytotoxic effects on cancer cell lines. For example, derivatives with similar structural frameworks have shown promising results in inhibiting cell proliferation in cancer models such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells .
In one study, compounds derived from benzothiadiazine structures were evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of EGFR (Epidermal Growth Factor Receptor) signaling pathways. This suggests that 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide may similarly engage in anticancer activity through modulation of critical cellular pathways .
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of thiadiazole derivatives highlighted the effectiveness of specific substituents on the phenyl ring in enhancing antibacterial activity. Derivatives with halogen substitutions showed increased potency against Gram-positive bacteria . This finding supports the hypothesis that 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide could be optimized for enhanced antimicrobial effects through structural modifications.
Anticancer Mechanisms
Another study focused on the synthesis and evaluation of anticancer activities for various benzothiadiazine derivatives indicated that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism involved was linked to the induction of apoptosis via mitochondrial pathways. This aligns with preliminary findings regarding 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide , suggesting potential for further development as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds containing the thiadiazine moiety exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide may exhibit comparable antimicrobial activities due to its structural similarities with known active compounds.
Anticancer Potential
The compound's unique structure suggests potential anticancer properties. Thiadiazine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and growth .
Study on Antimicrobial Activity
In vitro studies conducted on derivatives similar to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide revealed significant activity against Staphylococcus aureus and Escherichia coli. These findings highlight the potential of this compound in developing new antimicrobial agents.
Study on Anticancer Effects
A recent study investigated the anticancer effects of thiadiazine derivatives, including the target compound. Results indicated that these compounds could inhibit tumor growth in animal models by inducing apoptosis in cancer cells. The study emphasized the need for further research to explore the full therapeutic potential of such compounds in oncology .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structure Variations
Benzothiadiazin Derivatives
- 2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide () :
Differs in the acetamide aryl group (3-chloro-2-methylphenyl vs. 2-methoxyphenyl). The chloro and methyl groups may increase lipophilicity compared to the methoxy group . - 2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide () :
Incorporates a fluorine atom on the benzothiadiazin core and a phenethyl group on the acetamide. Fluorine enhances metabolic stability, while the phenethyl group increases molecular weight (393.45 g/mol) compared to the target compound .
Triazinoquinazolin and Thiazolotriazole Derivatives
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazino[2,3-c]quinazolin-6-yl)thio]acetamide (): Features a triazinoquinazolin core with a phenyl group. Higher synthetic yields (89.4% via Method A) but lower melting points (266–270°C) compared to benzothiadiazin derivatives, suggesting differences in crystallinity .
- Thiazolo[2,3-c][1,2,4]triazol derivatives (): Substituted with trifluoromethyl or morpholinophenyl groups. Yields (64–78%) are moderate, likely due to complex heterocyclic synthesis .
Substituent Effects on Acetamide Moieties
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound?
The synthesis involves multi-step organic reactions, typically including:
- Step 1 : Formation of the thiadiazine ring via cyclization under reflux conditions (e.g., using acetic acid as a solvent at 80–100°C for 8–12 hours) .
- Step 2 : Thioether linkage formation between the thiadiazine core and the acetamide moiety, often mediated by coupling agents (e.g., EDCI/HOBt in DMF at room temperature for 6–8 hours) .
- Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity . Critical parameters include temperature control, solvent selection, and reaction time to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing the compound’s purity and structure?
Key techniques include:
- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., δ 7.2–8.1 ppm for benzothiadiazin protons) and acetamide carbonyl signals (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 456.1124 [M+H]+) .
- FT-IR : Identifies functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, C=O at ~1680 cm⁻¹) . Purity is assessed via HPLC (≥95% by area normalization) .
Q. What structural features influence the compound’s reactivity and bioactivity?
Key features include:
- The 1,2,4-thiadiazine 1,1-dioxide core , which enhances electrophilicity for nucleophilic substitution .
- The 2-methoxyphenyl acetamide group , which contributes to hydrogen bonding with biological targets .
- The butyl side chain , which modulates lipophilicity and membrane permeability . These features are critical for interactions with enzymes or receptors in pharmacological assays .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
Molecular docking involves:
- Target Selection : Prioritize enzymes/receptors (e.g., kinases, GPCRs) based on structural analogs’ known activities .
- Grid Generation : Define binding pockets using software like AutoDock Vina .
- Pose Analysis : Identify key interactions (e.g., hydrogen bonds between the acetamide group and catalytic residues) . Example: Docking against cyclooxygenase-2 (COX-2) revealed a binding affinity of −9.2 kcal/mol, suggesting anti-inflammatory potential .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
Contradictions may arise from:
- Metabolic Instability : Perform hepatic microsomal assays to identify degradation pathways .
- Poor Bioavailability : Use pharmacokinetic studies (e.g., Caco-2 permeability assays) to optimize formulation .
- Off-Target Effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to assess selectivity . Case Study: Inconsistent cytotoxicity data were resolved by identifying serum protein binding via equilibrium dialysis .
Q. How to design analogs to enhance selectivity for specific enzyme targets?
Strategies include:
- Bioisosteric Replacement : Substitute the butyl group with fluorinated chains to improve target engagement .
- Fragment-Based Drug Design : Screen truncated analogs (e.g., lacking the methoxyphenyl group) to isolate pharmacophores .
- SAR Analysis : Compare IC₅₀ values of analogs (Table 1) to guide modifications .
Table 1 : Structure-Activity Relationship (SAR) of Selected Analogs
| Analog Modification | Target Enzyme IC₅₀ (nM) | Selectivity Index (vs. Off-Target) |
|---|---|---|
| Parent Compound | 85 ± 12 | 1.5 |
| Butyl → Trifluoromethyl | 42 ± 8 | 3.2 |
| Methoxy → Nitro | 210 ± 25 | 0.8 |
Data adapted from .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
